2-Ethyl-5-methyl-2h-3,4-diaminopyrazole
Description
Properties
CAS No. |
184172-99-4 |
|---|---|
Molecular Formula |
C6H12N4 |
Molecular Weight |
140.19 g/mol |
IUPAC Name |
2-ethyl-5-methylpyrazole-3,4-diamine |
InChI |
InChI=1S/C6H12N4/c1-3-10-6(8)5(7)4(2)9-10/h3,7-8H2,1-2H3 |
InChI Key |
MEKRUGGNBTYVRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)N)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for 4,5-Diaminopyrazole Derivatives
The synthesis of 4,5-diaminopyrazole derivatives, including 2-Ethyl-5-methyl-2H-3,4-diaminopyrazole, commonly starts from 3,5-dibromo-4-nitropyrazole derivatives, which are selectively alkylated and subsequently converted into diamino compounds by nucleophilic substitution and reduction steps.
Starting Material Preparation: 3,5-dibromo-4-nitropyrazole is alkylated at the 1-position using alkyl halides (C1 to C6) or hydroxyalkyl halides in dimethylformamide (DMF) or via alkyl sulfate salts in caustic solutions (NaOH or KOH), producing alkylated nitropyrazole intermediates.
Amination Step: These intermediates are then reacted with ethanolamine or other amines under reflux conditions to replace bromine atoms with amino groups, yielding 4,5-diaminopyrazole derivatives.
Reduction: The nitro group is usually reduced to an amino group to complete the diamino substitution pattern on the pyrazole ring.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Alkylation | Alkyl halides or alkyl sulfate in DMF or caustic solution (2N NaOH/KOH) | Moderate to high | Selective 1-position alkylation |
| Amination | Ethanolamine in ethanol, reflux for ~15 hours | Good | Substitution of bromines |
| Reduction | Hydrogenation or chemical reduction of nitro group | Variable | Converts nitro to amino group |
The overall yield of such multi-step processes ranges from 7% to 13%, reflecting the synthetic complexity.
Hydrolytic Decarboxylation Approach to 3,5-Diaminopyrazoles
An alternative and practical method involves the hydrolytic decarboxylation of 3-amino-substituted 5-aminopyrazole-4-carboxylates:
Starting Materials: Ethyl or methyl 3-amino-5-aminopyrazole-4-carboxylates are synthesized from 2-cyano-3-methylthioacrylates via cyclization with hydrazine derivatives.
Decarboxylation: Under microwave irradiation, these carboxylates undergo base-catalyzed decarboxylation in aqueous sodium hydroxide (NaOH) or potassium carbonate (K2CO3) solutions, yielding the corresponding 3,5-diaminopyrazoles.
Optimization: Microwave-assisted reactions at 150 °C for 4 minutes in 2M NaOH gave yields up to 81%, significantly improving reaction times and efficiency compared to conventional heating.
Optimization Data for Hydrolytic Decarboxylation:
| Entry | Base & Concentration | Temperature (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2M NaOH | 150 | 0.5 | 60 | Initial microwave conditions |
| 5 | 2M NaOH | 150 | 4 | 81 | Optimized microwave reaction |
| 7 | 4M NaOH | 150 | 4 | 75 | No significant improvement |
| 9 | 2M K2CO3 | 150 | 4 | 65 | Lower yield with carbonate base |
| 11 | Acidic conditions | 150 | 4 | 0 | No reaction, starting material recovered |
This method is advantageous due to the accessibility of starting materials and relatively high yields, providing a practical route to 3,5-diaminopyrazoles.
Alkylation and Selective Substitution for 2-Ethyl-5-methyl Derivatives
For the specific preparation of This compound , selective alkylation at the 1-position (corresponding to position 2 on the pyrazole ring in some nomenclatures) with ethyl groups and methyl substitution at position 5 is critical.
Alkylation: The 3,5-dibromo-4-nitropyrazole precursor is alkylated using ethyl halides to introduce the ethyl group at the N1 position, while methyl substitution at C5 is introduced via starting material design or subsequent methylation.
Amination and Reduction: Subsequent substitution of bromines with amino groups and reduction of nitro groups yield the diamino pyrazole with desired substituents.
Isomer Separation: Alkylation often produces isomeric mixtures that require chromatographic separation to isolate the pure 2-ethyl-5-methyl substituted diamino pyrazole.
Reaction Scheme Summary
Scheme: Synthesis of this compound
- 3,5-Dibromo-4-nitropyrazole → (Alkylation with ethyl halide in DMF or alkyl sulfate in caustic solution) →
- 1-Ethyl-3,5-dibromo-4-nitropyrazole → (Amination with ethanolamine or amines) →
- 1-Ethyl-4-nitro-3,5-diaminopyrazole → (Reduction of nitro group) →
- This compound
Analytical and Characterization Methods in Preparation
Spectroscopic Techniques: IR, ^1H-NMR, ^13C-NMR, and Mass Spectrometry are routinely used to confirm substitution patterns and purity of intermediates and the final product.
Chromatographic Purification: Due to isomer formation during alkylation, chromatographic techniques (e.g., column chromatography) are essential for isolating pure isomers.
Yield and Purity: Yields vary depending on reaction conditions but typically range from moderate to good (up to 81% in optimized routes). Purity is confirmed by spectral data and elemental analysis.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Steps | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Alkylation + Amination + Reduction | 3,5-Dibromo-4-nitropyrazole derivatives | Alkylation, amination, nitro reduction | DMF/caustic solution, reflux | 7–13% overall | Well-established, versatile | Multi-step, low overall yield |
| Hydrolytic Decarboxylation | 3-Amino-substituted 5-aminopyrazole-4-carboxylates | Microwave-assisted base-catalyzed decarboxylation | 2M NaOH, 150 °C, microwave | Up to 81% | Fast, high yield, practical | Requires carboxylate precursors |
| Selective Alkylation + Chromatography | Alkyl halides, dibromo-nitropyrazoles | Alkylation, chromatographic separation | DMF, reflux, chromatography | Moderate | Allows specific substitution | Isomer mixtures, purification needed |
Research and Development Notes
The hydrolytic decarboxylation method represents a significant advance in the efficient synthesis of 3,5-diaminopyrazoles, including substituted variants, due to its rapid reaction times and high yields under microwave conditions.
Alkylation strategies require careful control and purification to obtain isomerically pure compounds, which is critical for biological activity studies.
The reduction of nitro groups to amino groups remains a key step, often achieved via catalytic hydrogenation or chemical reduction, influencing the overall yield and purity.
Recent studies also explore the functionalization of diamino pyrazoles for further heterocyclic synthesis, indicating the importance of pure diamino pyrazole intermediates in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-ethyl-3-methyl-1H-pyrazole-4,5-diamine exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Implications
The evidence highlights the critical role of substituents in modulating the properties of pyrazole derivatives. For example:
- Steric Effects: The ethyl and methyl groups in the target compound may introduce steric hindrance, limiting access to the 3,4-diamino sites for certain reactions compared to less hindered analogs like 7a or 7b.
Biological Activity
2-Ethyl-5-methyl-2H-3,4-diaminopyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The chemical structure of this compound contributes to its biological activity. It features a pyrazole ring with two amino groups that can participate in various biochemical interactions. The compound has been studied for its potential effects on enzyme inhibition and cellular signaling pathways.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The amino groups in the structure allow for hydrogen bonding and potential covalent interactions with nucleophilic residues in enzyme active sites. This can lead to the inhibition of enzymatic activity and modulation of signaling pathways.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies indicated that it exhibits significant antimicrobial properties, potentially making it useful in treating infections caused by resistant bacteria .
- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity. It has been evaluated for its effects on cancer cell lines, demonstrating cytotoxic effects at certain concentrations .
- Anti-inflammatory Effects : There is evidence that this compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Initial studies indicate that the compound is rapidly absorbed and metabolized, with a half-life suitable for therapeutic use. Further investigations into its bioavailability and metabolic pathways are ongoing.
Q & A
Q. Methodological Focus
- Pilot studies : Test reaction scalability (e.g., 0.1 mmol → 10 mmol) to identify bottlenecks.
- Standardized protocols : Document solvent purity, stirring rates, and drying times.
- Multi-technique validation : Combine NMR, HPLC, and mass spectrometry to confirm batch consistency.
- Open-data practices : Share raw spectral files and crystallographic data to enable peer verification .
How can computational methods enhance the design of this compound derivatives with targeted properties?
Q. Advanced Research Focus
- DFT calculations : Predict electronic effects of substituents on reactivity (e.g., HOMO/LUMO gaps).
- Molecular dynamics : Simulate steric interactions in solution-phase reactions.
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity .
What are the key considerations for designing kinetic studies on the degradation of this compound under varying conditions?
Q. Advanced Research Focus
- pH-dependent stability : Monitor hydrolysis rates in acidic (pH 2–4) vs. alkaline (pH 8–10) media.
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).
- Light sensitivity : Conduct UV-Vis spectroscopy under controlled illumination to assess photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
